

# Spectral Analysis of 2,3-Difluorobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Difluorobenzaldehyde

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This in-depth technical guide provides a comprehensive overview of the spectral data for **2,3-Difluorobenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

## Quantitative Spectral Data

The following tables summarize the key spectral data for **2,3-Difluorobenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1.1.1. $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2,3-Difluorobenzaldehyde** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) on a 400 MHz instrument. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-C=O	10.343	s	-
H-6	7.640	m	-
H-4	7.462	m	-
H-5	7.261	m	-

Table 1:  $^1\text{H}$  NMR spectral data for **2,3-Difluorobenzaldehyde**.[\[1\]](#)

### 1.1.2. $^{13}\text{C}$ NMR Spectral Data (Predicted)

The following are predicted  $^{13}\text{C}$  NMR chemical shifts for **2,3-Difluorobenzaldehyde**. Due to the presence of fluorine atoms, carbon signals will exhibit splitting (C-F coupling).

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
C=O	~188	d	$^3\text{JCF} \approx 5-7$
C-1	~125	dd	$^2\text{JCF}$ , $^3\text{JCF}$
C-2	~155	dd (large $^1\text{JCF}$ )	$^1\text{JCF} \approx 250-260$ , $^2\text{JCF}$
C-3	~153	dd (large $^1\text{JCF}$ )	$^1\text{JCF} \approx 250-260$ , $^2\text{JCF}$
C-4	~128	d	$^4\text{JCF}$
C-5	~126	dd	$^3\text{JCF}$ , $^4\text{JCF}$
C-6	~120	d	$^3\text{JCF}$

Table 2: Predicted  $^{13}\text{C}$  NMR spectral data for **2,3-Difluorobenzaldehyde**. Assignments are based on analogous fluorinated aromatic compounds.

### 1.1.3. $^{19}\text{F}$ NMR Spectral Data (Predicted)

The  $^{19}\text{F}$  NMR spectrum is predicted to show two signals corresponding to the two non-equivalent fluorine atoms. Chemical shifts are referenced to  $\text{CFCl}_3$  (0 ppm).

Fluorine Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
F-2	-130 to -140	d	$^3\text{JFF} \approx 15\text{-}20$
F-3	-140 to -150	d	$^3\text{JFF} \approx 15\text{-}20$

Table 3: Predicted  $^{19}\text{F}$  NMR spectral data for **2,3-Difluorobenzaldehyde**. Ranges are based on typical values for aromatic fluorine atoms.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Difluorobenzaldehyde** exhibits characteristic absorption bands for an aromatic aldehyde.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode
~3080-3050	Medium	Aromatic C-H stretch
~2860, ~2760	Medium	Aldehydic C-H stretch (Fermi resonance)
~1710-1690	Strong	C=O stretch (conjugated aldehyde)
~1600, ~1480	Medium-Strong	C=C aromatic ring stretch
~1280-1200	Strong	C-F stretch
~800-750	Strong	C-H out-of-plane bend

Table 4: Characteristic IR absorption bands for **2,3-Difluorobenzaldehyde**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2,3-Difluorobenzaldehyde** shows a prominent molecular ion and characteristic fragmentation patterns for aromatic aldehydes.

m/z	Relative Intensity (%)	Proposed Fragment	Interpretation
142	85	$[M]^{+ \cdot}$	Molecular Ion
141	100	$[M-H]^{+}$	Loss of aldehydic hydrogen
113	55	$[M-CHO]^{+}$	Loss of formyl radical
94	7	$[M-CHO-F]^{+}$	Loss of formyl radical and a fluorine atom
63	28	$[C_5H_3]^{+}$	Aromatic fragment

Table 5: Mass spectrometry data and proposed fragmentation for **2,3-Difluorobenzaldehyde**.  
[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 2.1.1. Sample Preparation

- Approximately 10-20 mg of **2,3-Difluorobenzaldehyde** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.
- The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

#### 2.1.2. $^1H$ NMR Spectroscopy

- Instrument: 400 MHz NMR Spectrometer
- Solvent:  $CDCl_3$

- Temperature: 298 K
- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

#### 2.1.3. $^{13}\text{C}$ NMR Spectroscopy

- Instrument: 100 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Data Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phase and baseline corrected. The chemical shifts are referenced to the solvent signal of  $\text{CDCl}_3$  at 77.16 ppm.

#### 2.1.4. $^{19}\text{F}$ NMR Spectroscopy

- Instrument: 376 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$

- Temperature: 298 K
- Pulse Program: zg30 (proton decoupled)
- Number of Scans: 128
- Relaxation Delay: 1.5 s
- Spectral Width: 100 ppm
- Data Processing: The FID is Fourier transformed with a line broadening of 0.5 Hz. The spectrum is phase and baseline corrected. The chemical shifts are referenced externally to  $\text{CFCl}_3$  (0 ppm).

## Infrared (IR) Spectroscopy

### 2.2.1. Sample Preparation (Neat Liquid)

A drop of neat **2,3-Difluorobenzaldehyde** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8][15]

### 2.2.2. Data Acquisition

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory
- Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ [16]
- Resolution:  $4\text{ cm}^{-1}$
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
- Data Processing: The sample spectrum is ratioed against the background spectrum and converted to absorbance.

## Mass Spectrometry (MS)

### 2.3.1. Sample Preparation

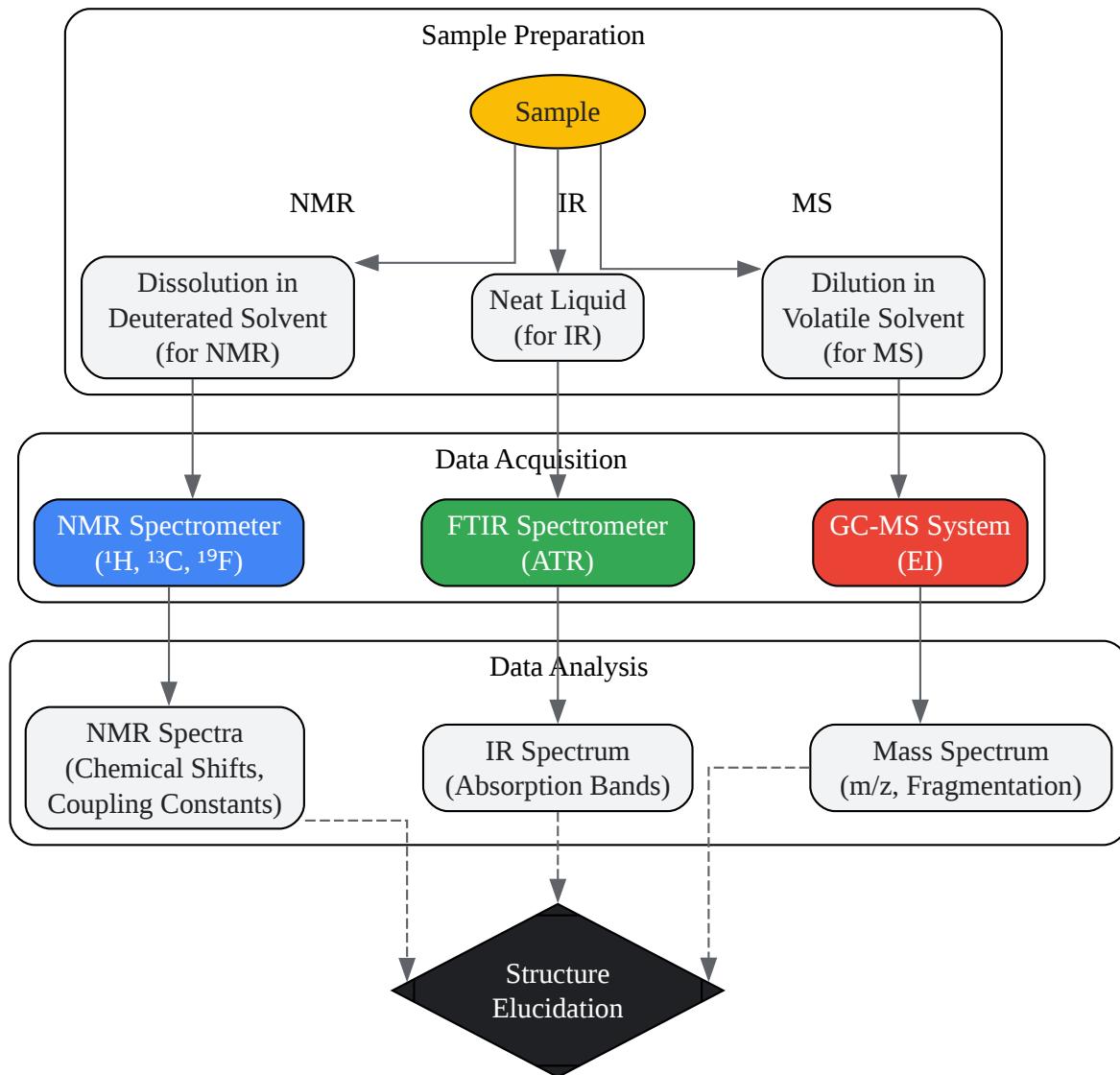
A dilute solution of **2,3-Difluorobenzaldehyde** (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.[17]

### 2.3.2. Data Acquisition (GC-MS)

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Injection Volume: 1  $\mu$ L
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl methylpolysiloxane).[17]
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase to 250 °C at a rate of 10 °C/min.
  - Final hold: Hold at 250 °C for 5 minutes.[17]
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230 °C
- Mass Analyzer: Quadrupole
- Scan Range: m/z 40-400

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,3-Difluorobenzaldehyde**.

[Click to download full resolution via product page](#)*General workflow for spectroscopic analysis.*

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